5-(4-Nitrophenoxy)-1,3-benzodioxole
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Overview
Description
Scientific Research Applications
Radiofluorination of Biomolecules
This compound is utilized in the radiofluorination of biomolecules, which is a critical process in molecular imaging. The presence of the 4-nitrophenyl group facilitates the preparation of 18F-labelled acylation synthons in a single step, simplifying the otherwise complex and multistep procedure . This application is particularly significant in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, which is instrumental in personalized healthcare.
Organic Synthesis
The structure of “5-(4-Nitrophenoxy)-1,3-benzodioxole” suggests potential applications in Suzuki-Miyaura coupling reactions . These reactions are a cornerstone of organic synthesis for creating carbon-carbon bonds and are widely used in pharmaceutical and materials science industries. The boronic acid functional group in related compounds indicates a likelihood of similar applications for this compound.
Medicinal Chemistry
In medicinal chemistry, the combination of a boronic acid and a nitro group in related molecules creates a compound with intriguing functionalities. Such compounds can participate in reversible covalent bonding with biological molecules, which could be of interest for researchers exploring new drug candidates.
Enzyme Assays
Compounds with a similar nitrophenyl moiety are used as chromogenic substrates in enzyme assays. They act as indicators for the measurement of enzyme activity, such as beta-glucosidase, which is crucial for research and in vitro diagnostic analysis .
Bioconjugation
The activated ester form of the nitrophenyl group in “5-(4-Nitrophenoxy)-1,3-benzodioxole” can be used for bioconjugation. This process involves attaching a biomolecule to another molecule, which can be used for targeting or labelling purposes in biological systems .
Prosthetic Group Synthesis
This compound can serve as a precursor for the synthesis of prosthetic groups used in indirect radiolabelling. Prosthetic groups are necessary for attaching radioactive labels to sensitive biomolecules that cannot withstand direct radiofluorination conditions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-nitrophenyl phosphate, have been found to interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they might have significant bioavailability .
Result of Action
Compounds with similar structures have shown activity against various types of cancer cells in vitro and in vivo .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
5-(4-nitrophenoxy)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-14(16)9-1-3-10(4-2-9)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COESAXSVDFHOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenoxy)-1,3-benzodioxole |
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